molecular formula C26H25N7O2 B12635744 1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-

1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-

Cat. No.: B12635744
M. Wt: 467.5 g/mol
InChI Key: DNIPCQILANYFNK-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of various functional groups through nucleophilic substitution, amide formation, and other organic transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various substituents, leading to a wide range of derivatives.

Scientific Research Applications

1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)- involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)- stands out due to its complex structure and diverse functional groups, which contribute to its unique biological and chemical properties

Properties

Molecular Formula

C26H25N7O2

Molecular Weight

467.5 g/mol

IUPAC Name

1-benzyl-N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)pyridin-3-yl]amino]-3-oxopropyl]benzimidazole-2-carboxamide

InChI

InChI=1S/C26H25N7O2/c34-23(31-19-10-11-21(30-16-19)24-27-14-15-28-24)12-13-29-26(35)25-32-20-8-4-5-9-22(20)33(25)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28)(H,29,35)(H,31,34)

InChI Key

DNIPCQILANYFNK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=NC=C(C=C2)NC(=O)CCNC(=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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